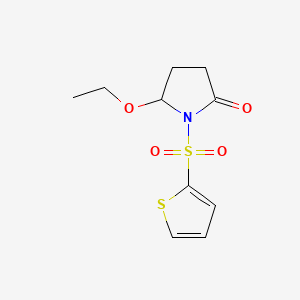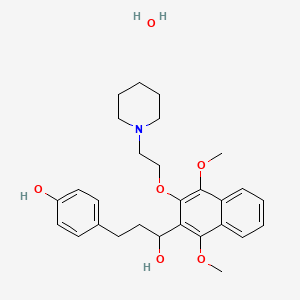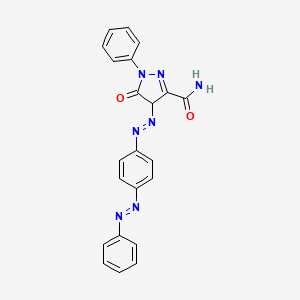
alpha-Maltulose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-Maltulose is a disaccharide composed of two glucose molecules linked by an alpha-1,4-glycosidic bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Alpha-Maltulose can be synthesized through the enzymatic conversion of maltose using specific glycosyltransferases. The reaction typically involves the use of alpha-glucosidase enzymes under controlled pH and temperature conditions to ensure the selective formation of the alpha-1,4-glycosidic bond.
Industrial Production Methods
Industrial production of this compound often involves microbial fermentation processes. Specific strains of bacteria or yeast are cultured in bioreactors, where they produce the necessary enzymes to convert maltose into this compound. The process is optimized for yield and purity through careful control of fermentation parameters such as temperature, pH, and nutrient availability.
Análisis De Reacciones Químicas
Types of Reactions
Alpha-Maltulose undergoes several types of chemical reactions, including:
Hydrolysis: Breaking down into glucose molecules in the presence of water and enzymes like alpha-amylase.
Oxidation: Conversion into gluconic acid derivatives using oxidizing agents.
Reduction: Formation of sugar alcohols such as maltitol through catalytic hydrogenation.
Common Reagents and Conditions
Hydrolysis: Enzymes like alpha-amylase, acidic or basic conditions.
Oxidation: Mild oxidizing agents such as bromine water or nitric acid.
Reduction: Catalysts like nickel or platinum under hydrogen gas.
Major Products
Hydrolysis: Glucose.
Oxidation: Gluconic acid derivatives.
Reduction: Maltitol.
Aplicaciones Científicas De Investigación
Alpha-Maltulose has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study glycosidic bond formation and cleavage.
Biology: Investigated for its role in carbohydrate metabolism and enzyme specificity.
Medicine: Explored for its potential as a prebiotic and its effects on gut microbiota.
Industry: Utilized in the food industry as a low-calorie sweetener and in the production of functional foods.
Mecanismo De Acción
Alpha-Maltulose exerts its effects primarily through its interaction with specific enzymes in the digestive system. It is hydrolyzed by alpha-amylase into glucose, which is then absorbed by the body. The compound’s unique glycosidic linkage influences its rate of digestion and absorption, making it a potential candidate for controlled-release carbohydrate formulations.
Comparación Con Compuestos Similares
Similar Compounds
Maltose: A disaccharide with an alpha-1,4-glycosidic bond but different enzymatic properties.
Isomaltose: Similar structure but with an alpha-1,6-glycosidic bond.
Lactose: A disaccharide composed of glucose and galactose with a beta-1,4-glycosidic bond.
Uniqueness
Alpha-Maltulose’s unique glycosidic linkage and enzymatic properties distinguish it from other disaccharides
Propiedades
Número CAS |
85026-54-6 |
|---|---|
Fórmula molecular |
C12H22O11 |
Peso molecular |
342.30 g/mol |
Nombre IUPAC |
(2S,3S,4R,5R)-2-(hydroxymethyl)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,3,5-triol |
InChI |
InChI=1S/C12H22O11/c13-1-5-6(16)7(17)8(18)11(22-5)23-9-4(15)2-21-12(20,3-14)10(9)19/h4-11,13-20H,1-3H2/t4-,5-,6-,7+,8-,9-,10+,11-,12+/m1/s1 |
Clave InChI |
NBGXQZRRLOGAJF-LVIPNTBNSA-N |
SMILES isomérico |
C1[C@H]([C@H]([C@@H]([C@@](O1)(CO)O)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O |
SMILES canónico |
C1C(C(C(C(O1)(CO)O)O)OC2C(C(C(C(O2)CO)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















